molecular formula C26H20N4O B10972211 2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10972211
M. Wt: 404.5 g/mol
InChI Key: URLGMICKPAFOAD-UHFFFAOYSA-N
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Description

2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the quinoline core with the pyrazole moiety and the phenyl group through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or pyrazole derivatives.

Scientific Research Applications

2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter cell signaling.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline core.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which feature the pyrazole moiety.

Uniqueness

2-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of the quinoline, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

2-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H20N4O/c31-26(28-21-11-6-8-19(16-21)18-30-15-7-14-27-30)23-17-25(20-9-2-1-3-10-20)29-24-13-5-4-12-22(23)24/h1-17H,18H2,(H,28,31)

InChI Key

URLGMICKPAFOAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)CN5C=CC=N5

Origin of Product

United States

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